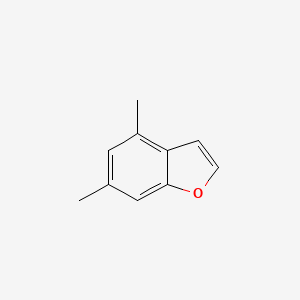
4,6-Dimethyl-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethylbenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of two methyl groups at the 4th and 6th positions of the benzofuran ring distinguishes 4,6-dimethylbenzofuran from other benzofuran derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethylbenzofuran can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyacetophenone derivatives. For instance, the acylation of ortho-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofurans . Another method includes the cyclization of ortho-(1-alkynyl)anisoles mediated by p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of 4,6-dimethylbenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert 4,6-dimethylbenzofuran to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while nitration can produce nitrobenzofurans .
Applications De Recherche Scientifique
4,6-Dimethylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-dimethylbenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors, affecting enzymes like carbonic anhydrase and tyrosinase. These interactions can modulate biological processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Menthofuran: A monoterpenoid with a similar benzofuran structure but different functional groups.
Benzofuran: The parent compound without methyl substitutions.
2,3-Dimethylbenzofuran: Another dimethyl-substituted benzofuran with methyl groups at different positions.
Uniqueness: 4,6-Dimethylbenzofuran is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 4th and 6th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other benzofuran derivatives .
Propriétés
Numéro CAS |
116668-34-9 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
4,6-dimethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-7-5-8(2)9-3-4-11-10(9)6-7/h3-6H,1-2H3 |
Clé InChI |
FTDWPZACXQZNMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=COC2=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)
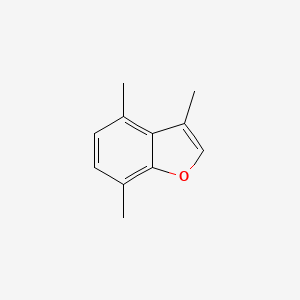
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
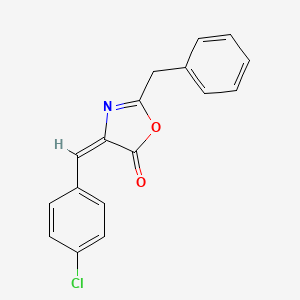
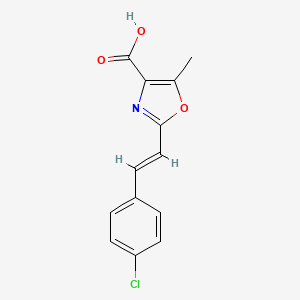
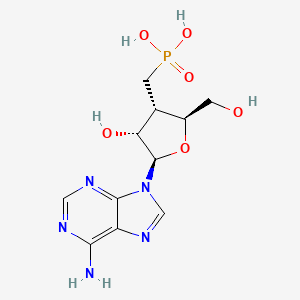
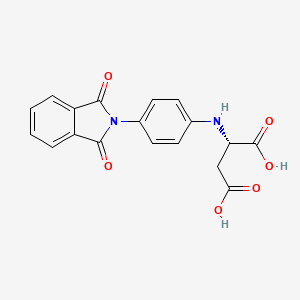
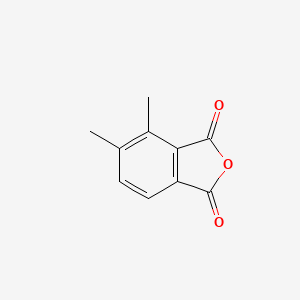
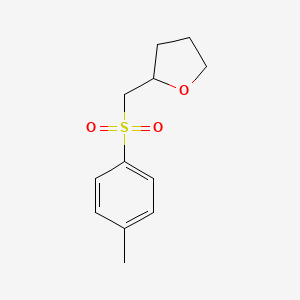

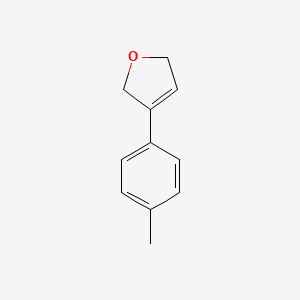
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
